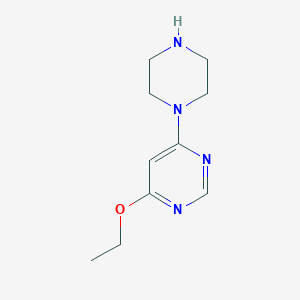
4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds and Therapeutic Potential
- Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, resulting in new heterocyclic compounds with significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) selectively, demonstrating potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity Against Cancer Cell Lines
- A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds in this series showed promising activity, suggesting potential for further research as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activity
- New dithiocarbamate derivatives bearing thiazole/benzothiazole rings, synthesized from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate, exhibited high antimicrobial activity against a range of microorganism strains, highlighting the potential for developing new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).
Learning and Memory Enhancement
- Studies on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its derivatives have shown effects on memory enhancement in mice, indicating potential applications in treating cognitive disorders or enhancing cognitive functions (Li Ming-zhu, 2008).
Chemical Structure and Interaction Studies
- The structural analysis of compounds such as 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline provided insights into the conformational preferences and molecular interactions within crystals. These studies are crucial for understanding the chemical and physical properties of new compounds, facilitating the design of molecules with desired functionalities (Singh, Anthal, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Biochemische Analyse
Biochemical Properties
4-Ethoxy-6-(piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to exhibit neuroprotective and anti-inflammatory properties through its interaction with nitric oxide and tumor necrosis factor-α production in human microglia cells . Additionally, it interacts with endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its potential in reducing endoplasmic reticulum stress and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In human microglia cells, it inhibits the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . In human neuronal cells, it decreases the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, suggesting its role in neuroprotection . These interactions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in treating neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune response and inflammation . The compound’s interaction with active residues of ATF4 and NF-kB proteins through molecular docking studies further elucidates its mechanism of action . These interactions lead to enzyme inhibition or activation and changes in gene expression, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can sustain its neuroprotective and anti-inflammatory properties over extended periods .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s ability to cross cellular membranes and reach target sites is critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
4-ethoxy-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDARHIQSOFFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)

![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
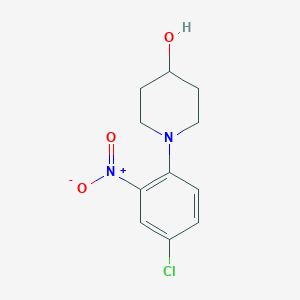
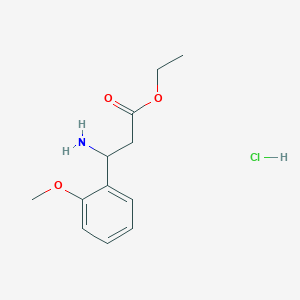
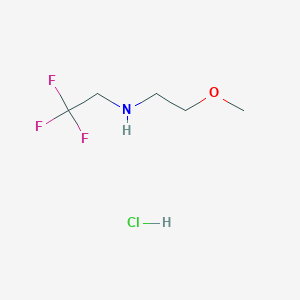


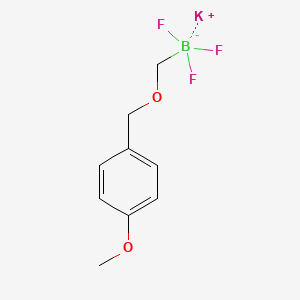
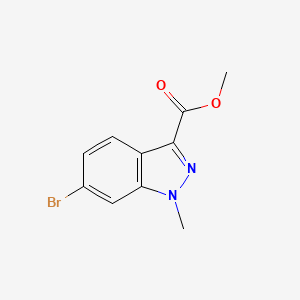


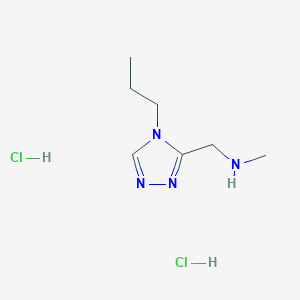
![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)
